molecular formula C17H25N3O3S B3006676 N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide CAS No. 1021040-36-7

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide

Cat. No.: B3006676
CAS No.: 1021040-36-7
M. Wt: 351.47
InChI Key: OGARAXYMVQSVEN-UHFFFAOYSA-N
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Description

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine, which can be achieved through the reaction of phenylamine with diethanolamine.

    Sulfonylation: The next step is the introduction of the sulfonyl group. This can be done by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

    Coupling with Cyclopropanecarboxamide: The final step involves coupling the sulfonylated piperazine with cyclopropanecarboxamide. This can be achieved through a nucleophilic substitution reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Simplified piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound to study the role of sulfonyl and piperazine groups in biological systems.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity for these receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperazine: A simpler derivative that lacks the sulfonyl and cyclopropanecarboxamide groups.

    N-(4-Phenylpiperazin-1-yl)acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.

    N-(3-(4-Benzylpiperazin-1-yl)propyl)cyclopropanecarboxamide: Similar structure but with a benzyl group instead of a phenyl group.

Uniqueness

N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is unique due to the presence of both the sulfonyl and cyclopropanecarboxamide groups. These functional groups contribute to its distinct chemical properties and potential therapeutic applications, differentiating it from other piperazine derivatives.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c21-17(15-7-8-15)18-9-4-14-24(22,23)20-12-10-19(11-13-20)16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGARAXYMVQSVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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